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Introduction
Phthalocyanine Green is a synthetic organic pigment belonging to the phthalocyanine dye

family. Primarily used in industrial applications such as inks, coatings, and plastics, its robust

chemical and physical properties, including high thermal stability and lightfastness, make it a

subject of interest in materials science.[1] This technical guide provides an in-depth overview of

the spectroscopic properties of the two most common forms of Phthalocyanine Green:

Pigment Green 7 (PG 7) and Pigment Green 36 (PG 36).

Pigment Green 7 is a chlorinated copper phthalocyanine, while Pigment Green 36 is a

brominated and chlorinated copper phthalocyanine.[2][3] The degree and type of halogenation

significantly influence the pigment's color and spectroscopic characteristics.[2] This guide will

detail their absorption, fluorescence, and vibrational spectroscopic properties, along with the

experimental protocols for their characterization.

Spectroscopic Data
The quantitative spectroscopic data for Phthalocyanine Green pigments are summarized

below. It is important to note that these pigments are largely insoluble in common organic

solvents, which makes obtaining solution-state spectroscopic data challenging. Much of the

available data is from solid-state measurements or in harsh solvents like concentrated sulfuric

acid.
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UV-Visible Absorption Spectroscopy
The UV-Visible absorption spectra of phthalocyanines are characterized by two main

absorption regions: the Soret band (or B band) in the near-UV region (around 300-400 nm) and

the Q-band in the visible region (around 600-700 nm). The Q-band is responsible for the

intense color of these compounds.

Pigment Solvent/Matrix
Absorption
Maxima (λmax)

Molar
Extinction
Coefficient (ε)

Reference(s)

Pigment Green 7

Polyethylene

terephthalate

(PET)

400-460 nm,

580-720 nm
Not reported

Conc. H₂SO₄

(bromine-free

types)

~820 nm, ~860

nm
Not reported

Pigment Green

36

Conc. H₂SO₄

(chlorinated-

brominated)

~830-840 nm,

~875-885 nm
Not reported

Related

Compound:

ZnPc

Dimethylformami

de (DMF)
343 nm, 669 nm

6.978 × 10⁴

M⁻¹cm⁻¹, 2.766

× 10⁵ M⁻¹cm⁻¹

[1]

Related

Compound: α-

CuPc

Aqueous/CH₃CN 616 nm
~2.1 × 10⁴

M⁻¹cm⁻¹
[4]

Fluorescence Spectroscopy
Copper phthalocyanines, including PG 7 and PG 36, are known to be very weakly fluorescent.

The paramagnetic nature of the Cu(II) ion promotes intersystem crossing to the triplet state,

which quenches fluorescence. For comparison, data for a related, more fluorescent

phthalocyanine compound is provided.
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Compoun
d

Solvent

Excitatio
n
Waveleng
th (λex)

Emission
Waveleng
th (λem)

Fluoresce
nce
Quantum
Yield (ΦF)

Fluoresce
nce
Lifetime
(τF)

Referenc
e(s)

Pigment

Green 7/36
- - -

Very low

(not

typically

reported)

Not

reported

Related

Compound

: Metal-free

Phthalocya

nine

(H₂Pc)

Chloronap

hthalene
635 nm ~700 nm 0.6

Not

reported
[5]

Vibrational Spectroscopy (Raman and IR)
Vibrational spectroscopy is a powerful tool for the identification and characterization of

Phthalocyanine Green pigments.

Pigment Technique
Key Peak Positions
(cm⁻¹)

Reference(s)

Pigment Green 7 Raman 677, 1439, 1533

IR

Characteristic peaks

in the 500-1700 cm⁻¹

range, C-H stretch at

2919 cm⁻¹

Pigment Green 36 Raman
Spectra available in

IRUG database

IR
Spectra available in

SpectraBase
[6]
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Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Phthalocyanine
Green pigments. Instrument-specific parameters should be optimized by the user.

UV-Visible Absorption Spectroscopy
Objective: To measure the absorption spectrum of Phthalocyanine Green and determine its

absorption maxima.

Methodology:

For Solution-State Analysis (if soluble in a specific solvent):

Sample Preparation: Prepare a dilute solution of the pigment in a suitable solvent (e.g.,

chloronaphthalene, concentrated sulfuric acid). The concentration should be adjusted to

yield an absorbance between 0.1 and 1.0 at the λmax.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a matching cuvette with the sample solution.

Scan a baseline with the solvent-filled cuvettes in both beams.

Replace the reference cuvette with the sample cuvette and acquire the absorption

spectrum over a desired wavelength range (e.g., 300-900 nm).

For Solid-State Analysis (in a polymer film):

Sample Preparation: Disperse the pigment in a polymer matrix and cast a thin film on a

transparent substrate (e.g., quartz slide).

Instrumentation: Use a UV-Vis spectrophotometer with a solid-state sample holder.

Data Acquisition:
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Use a blank substrate as a reference.

Acquire the absorption spectrum of the pigment-containing film.

Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum of Phthalocyanine Green.

Methodology:

Sample Preparation: Prepare a dilute solution of the pigment as described for UV-Vis

spectroscopy. The absorbance at the excitation wavelength should be kept below 0.1 to

avoid inner filter effects.

Instrumentation: Use a spectrofluorometer.

Data Acquisition:

Determine the λmax from the absorption spectrum and set this as the excitation

wavelength.

Scan the emission spectrum over a wavelength range longer than the excitation

wavelength.

To determine the fluorescence quantum yield, a standard with a known quantum yield

(e.g., quinine sulfate) that absorbs at a similar wavelength can be used, following the

comparative method.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum for molecular structure identification.

Methodology:

Sample Preparation:

KBr Pellet Method: Mix a small amount of the dry pigment powder with potassium bromide

(KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet
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using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the pigment powder directly

on the ATR crystal.

Instrumentation: Use an FTIR spectrometer.

Data Acquisition:

Acquire a background spectrum (of the empty sample compartment or the clean ATR

crystal).

Acquire the sample spectrum. The data is typically presented as percent transmittance or

absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum for fingerprint identification.

Methodology:

Sample Preparation: Place a small amount of the pigment powder on a microscope slide or

in a sample holder.

Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g.,

532 nm, 633 nm, or 785 nm).

Data Acquisition:

Focus the laser on the sample.

Acquire the Raman spectrum. The data is presented as intensity versus Raman shift

(cm⁻¹).

Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of Phthalocyanine Green pigments.
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Workflow for Spectroscopic Characterization of Phthalocyanine Green

Sample Preparation

Spectroscopic Analysis

Data Analysis and Interpretation

Final Report
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Dissolution in Solvent
or Dispersion in Film
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Absorption Maxima (λmax)
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Emission Spectrum
Quantum Yield (ΦF)

Vibrational Modes
(Functional Groups)

Raman Shifts
(Molecular Fingerprint)

Comprehensive Spectroscopic
Characterization

Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for Phthalocyanine Green.

Conclusion
The spectroscopic properties of Phthalocyanine Green pigments are dictated by their highly

conjugated macrocyclic structure and the nature of their halogen substituents. While UV-Visible

and vibrational spectroscopies are effective for characterization and identification, fluorescence

is largely quenched by the central copper atom. The insolubility of these pigments in common

solvents presents a significant challenge for solution-state analysis, often necessitating solid-
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state techniques. The data and protocols presented in this guide provide a comprehensive

foundation for researchers and scientists working with these robust and industrially significant

pigments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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